4-Methylseleno-2-oxobutanoic acid
Description
4-Methylseleno-2-oxobutanoic acid (C₅H₈O₃Se) is a selenated derivative of 2-oxobutanoic acid, where a methylseleno (-SeCH₃) group substitutes the hydrogen at the C4 position. This compound is structurally analogous to sulfur-containing variants like 4-(methylsulfanyl)-2-oxobutanoic acid (), but selenium confers distinct physicochemical and biochemical properties. Selenium’s higher atomic weight and polarizability compared to sulfur may enhance redox activity, making it relevant in antioxidant research or enzyme cofactor studies.
Properties
CAS No. |
122651-70-1 |
|---|---|
Molecular Formula |
C5H8O3Se |
Molecular Weight |
195.09 g/mol |
IUPAC Name |
4-methylselanyl-2-oxobutanoic acid |
InChI |
InChI=1S/C5H8O3Se/c1-9-3-2-4(6)5(7)8/h2-3H2,1H3,(H,7,8) |
InChI Key |
XAXSOIXWIMTBOZ-UHFFFAOYSA-N |
SMILES |
C[Se]CCC(=O)C(=O)O |
Canonical SMILES |
C[Se]CCC(=O)C(=O)O |
Other CAS No. |
122651-70-1 |
Synonyms |
4-MeSe-Met 4-methylseleno-2-oxobutanoic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Features and Properties
Key Observations:
- Selenium vs. Sulfur : The selenium analog (hypothetical) has a higher molecular weight (195.08 vs. 148.18 g/mol) and may exhibit stronger nucleophilicity and redox activity than its sulfur counterpart .
- Aryl vs.
- Functional Group Diversity : The methoxy-dioxo variant () contains two ketone groups, increasing electrophilicity and reactivity in condensation reactions .
Key Differences:
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